L-Phenylalanine, L-serylglycylglycyl-

Description

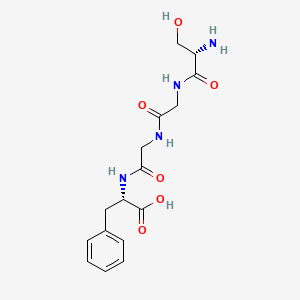

Structure

2D Structure

3D Structure

Properties

CAS No. |

403700-66-3 |

|---|---|

Molecular Formula |

C16H22N4O6 |

Molecular Weight |

366.37 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H22N4O6/c17-11(9-21)15(24)19-7-13(22)18-8-14(23)20-12(16(25)26)6-10-4-2-1-3-5-10/h1-5,11-12,21H,6-9,17H2,(H,18,22)(H,19,24)(H,20,23)(H,25,26)/t11-,12-/m0/s1 |

InChI Key |

GVVUOPXPPVUSQP-RYUDHWBXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)N |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of L Phenylalanine, L Serylglycylglycyl and Analogous Peptides

Optimization Strategies in Solid-Phase Peptide Synthesis (SPPS) for L-Phenylalanine, L-serylglycylglycyl-

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering significant advantages in terms of efficiency and automation. chempep.com The synthesis of L-Phenylalanine, L-serylglycylglycyl- via SPPS involves a stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. luxembourg-bio.com A widely adopted and effective strategy for this process is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. researchgate.net

The synthesis commences with the attachment of the C-terminal amino acid, glycine (B1666218), to a suitable resin, such as Wang or Rink-amide resin. rsc.orggoogle.com The subsequent amino acids, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Phe-OH, are then sequentially coupled. The tert-butyl (tBu) protecting group on the serine side chain prevents unwanted side reactions. Each coupling cycle involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next N-α-Fmoc-protected amino acid. rsc.org

To enhance coupling efficiency and minimize side reactions, particularly racemization, a variety of activating reagents are employed. A common and effective combination for the synthesis of peptides like L-Phenylalanine, L-serylglycylglycyl- is the use of a uronium/phosphonium salt-based coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (1-Hydroxybenzotriazole). rsc.org The activation of the carboxylic acid group of the incoming amino acid facilitates the formation of the peptide bond.

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Resin Swelling | DMF or DCM | Prepares the resin for the first amino acid coupling. |

| First Amino Acid Loading | Fmoc-Gly-OH, DIC, DMAP in DMF | Attaches the C-terminal glycine to the resin. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminus. |

| Amino Acid Coupling | Fmoc-AA-OH, HBTU, HOBt, DIEA in DMF | Forms the peptide bond with the next amino acid. |

| Final Cleavage and Deprotection | TFA/TIS/H2O (e.g., 95:2.5:2.5) | Releases the peptide from the resin and removes side-chain protecting groups. |

Refined Solution-Phase Peptide Synthesis (LPPS) Techniques for L-Phenylalanine, L-serylglycylglycyl- Production

While SPPS is highly prevalent, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides. chempep.com In LPPS, the peptide is synthesized in a homogenous solution, which allows for purification of intermediates at each step, potentially leading to a final product of very high purity.

The synthesis of L-Phenylalanine, L-serylglycylglycyl- in solution would typically involve a fragment condensation approach, where smaller peptide fragments are synthesized and then coupled together. For instance, the dipeptides Phe-Ser and Gly-Gly could be synthesized separately and then coupled to form the tetrapeptide. This strategy requires careful selection of protecting groups to ensure selective deprotection and coupling.

A significant refinement in LPPS is the development of purification strategies that minimize or eliminate the need for traditional chromatography. One such approach is the Group-Assisted Purification (GAP) chemistry. nih.gov This method involves the use of a purification handle that allows for the selective precipitation or extraction of the desired peptide from the reaction mixture, thereby avoiding laborious chromatographic steps. nih.gov

| Strategy | Description | Advantages for L-Phenylalanine, L-serylglycylglycyl- Synthesis |

|---|---|---|

| Stepwise Synthesis | Addition of single amino acid residues sequentially. | Allows for purification after each step, ensuring high purity of intermediates. |

| Fragment Condensation | Coupling of pre-synthesized peptide fragments (e.g., dipeptides). | Can be more efficient for longer peptides and allows for purification of larger fragments. |

| Group-Assisted Purification (GAP) | Use of a chemical handle to facilitate non-chromatographic purification. | Reduces reliance on chromatography, making the process more scalable and cost-effective. nih.gov |

Chemo-Enzymatic and Bio-Catalytic Approaches in the Synthesis of L-Phenylalanine, L-serylglycylglycyl-

Chemo-enzymatic and bio-catalytic methods are gaining increasing attention as they offer environmentally friendly and highly selective alternatives to purely chemical synthesis routes. These approaches utilize enzymes to catalyze specific steps in the peptide synthesis process.

For the synthesis of L-Phenylalanine, L-serylglycylglycyl-, enzymes such as proteases can be used in reverse, under kinetically controlled conditions, to form peptide bonds. This approach can offer excellent stereoselectivity, avoiding racemization. Furthermore, the use of enzymes can reduce the need for extensive protecting group strategies, as they often operate under mild and specific conditions.

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes found in bacteria and fungi that naturally synthesize a wide variety of peptides. rsc.org The modular nature of NRPSs makes them attractive targets for engineering to produce specific peptide sequences like L-Phenylalanine, L-serylglycylglycyl-. While still a developing field, the use of engineered NRPSs or other enzymatic systems holds promise for the sustainable and efficient production of this tetrapeptide.

Advanced Purification and Characterization Methods for Synthetic L-Phenylalanine, L-serylglycylglycyl-

Following synthesis, the crude peptide must be purified to a high degree and thoroughly characterized to confirm its identity and purity.

Purification: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of synthetic peptides. rsc.org For a peptide with the sequence L-Phenylalanine, L-serylglycylglycyl-, reversed-phase HPLC (RP-HPLC) is typically employed. In RP-HPLC, the peptide is separated based on its hydrophobicity. The phenylalanine residue will contribute significantly to the hydrophobicity of this tetrapeptide. A gradient of an organic solvent, such as acetonitrile, in water is used to elute the peptide from a hydrophobic stationary phase (e.g., C18).

Characterization: Once purified, the identity and purity of L-Phenylalanine, L-serylglycylglycyl- are confirmed using a combination of analytical techniques.

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the molecular weight of the peptide, providing a primary confirmation of its identity. rsc.org For L-Phenylalanine, L-serylglycylglycyl-, the expected monoisotopic mass would be calculated based on its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information about the peptide. chemicalbook.com The chemical shifts of the protons and carbons are unique to each amino acid residue and can be used to confirm the sequence and stereochemistry of the peptide. For instance, the aromatic protons of the phenylalanine side chain would appear in a distinct region of the 1H NMR spectrum. utexas.edu

| Technique | Purpose | Expected Outcome for L-Phenylalanine, L-serylglycylglycyl- |

|---|---|---|

| RP-HPLC | Purification and purity assessment | A single major peak corresponding to the pure tetrapeptide. |

| MALDI-TOF/ESI-MS | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the peptide. |

| 1H NMR | Structural confirmation and sequence verification | Characteristic signals for the protons of each amino acid, including the aromatic protons of phenylalanine and the α- and β-protons of serine. utexas.edu |

| 13C NMR | Structural confirmation | Distinct signals for each carbon atom in the peptide backbone and side chains. chemicalbook.com |

Conformational Analysis and Structural Elucidation of L Phenylalanine, L Serylglycylglycyl

Spectroscopic Techniques for Secondary Structure Determination (e.g., Circular Dichroism, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are invaluable for obtaining information about the secondary structure of peptides, which describes the local folding of the peptide backbone into recurring motifs like helices, sheets, and turns.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The peptide backbone, when arranged in regular secondary structures, becomes a chromophore with a distinct CD signature.

α-Helices : Characterized by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheets : Typically show a negative band near 218 nm and a positive band around 195 nm.

β-Turns : Exhibit variable spectra, but a common feature is a weak positive band near 220 nm and a strong negative band around 200 nm.

Random Coil : A disordered conformation is generally indicated by a strong negative band near 200 nm.

For a short and flexible tetrapeptide like Phe-Ser-Gly-Gly, the CD spectrum would likely represent an average of multiple coexisting conformations in solution, possibly dominated by β-turns and random coil structures rather than stable helices or sheets.

Table 1: Representative Circular Dichroism Data for Common Peptide Secondary Structures This table shows characteristic CD signal wavelengths and their corresponding secondary structures. The actual spectrum for Phe-Ser-Gly-Gly would be a composite of these signals depending on its conformational equilibrium.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Secondary Structure |

| ~192 | Positive | α-Helix |

| ~195 | Positive | β-Sheet |

| ~200 | Strong Negative | Random Coil |

| ~208 | Negative | α-Helix |

| ~218 | Negative | β-Sheet |

| ~222 | Negative | α-Helix |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on peptide secondary structure by analyzing the vibrational frequencies of the amide bonds in the peptide backbone. nih.gov The most informative regions are the Amide I and Amide II bands.

Amide I Band (1600-1700 cm⁻¹) : Arises mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to hydrogen bonding patterns and thus to secondary structure. utexas.edu

Amide II Band (1510-1580 cm⁻¹) : Results from N-H bending and C-N stretching vibrations.

The analysis of the Amide I band is a common method for the quantitative estimation of secondary structure content. chemicalbook.com For Phe-Ser-Gly-Gly, different conformations would produce distinct peaks within the Amide I region. For instance, the presence of β-turns would likely result in absorption peaks around 1670 cm⁻¹. nih.gov

Table 2: Typical FTIR Amide I Band Frequencies for Peptide Secondary Structures This table provides the general frequency ranges within the Amide I band that are characteristic of various secondary structures.

| Frequency Range (cm⁻¹) | Secondary Structure |

| 1605–1640 | β-Sheet |

| 1640–1650 | Random Coil |

| 1650–1658 | α-Helix |

| 1660–1685 | β-Turn |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-resolution information on the three-dimensional structure, dynamics, and intermolecular interactions of peptides in solution.

For Phe-Ser-Gly-Gly, a full structural analysis would involve a suite of 2D NMR experiments, such as:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled through chemical bonds, which is essential for assigning signals to specific amino acid residues.

TOCSY (Total Correlation Spectroscopy) : Reveals all protons within a given amino acid's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (typically <5 Å), regardless of whether they are bonded. The intensity of NOE cross-peaks provides distance constraints used to calculate the 3D structure.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon resonances.

By analyzing chemical shifts, coupling constants (especially ³J(HNα), which relates to the backbone dihedral angle φ), and NOE constraints, a family of structures representing the conformational ensemble of Phe-Ser-Gly-Gly in solution can be generated. The chemical shifts for the protons in the Phenylalanine, Serine, and Glycine (B1666218) residues would be distinct and assignable. utexas.edu For example, the aromatic protons of Phenylalanine typically resonate between 7.0 and 7.5 ppm, while the α-protons of the residues appear between 3.5 and 4.5 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for Phe-Ser-Gly-Gly Residues This table presents hypothetical, representative ¹H NMR chemical shift values for the residues in Phe-Ser-Gly-Gly in an aqueous solution. Actual values can vary based on pH, temperature, and local conformation.

| Residue | Hα | Hβ | Other Protons |

| Phe-1 | ~4.2 | ~3.1, ~2.9 | Aromatic (Hδ, Hε, Hζ): ~7.3 |

| Ser-2 | ~4.4 | ~3.8 | Hydroxyl (OH): variable |

| Gly-3 | ~3.9 | - | - |

| Gly-4 | ~3.8 | - | - |

X-ray Crystallography and Cryo-Electron Microscopy for Atomic-Level Structural Insights

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise atomic coordinates of a molecule in its solid, crystalline state. The process involves growing a high-quality single crystal of the peptide, which can be challenging for small, flexible molecules like Phe-Ser-Gly-Gly. If a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map from which the atomic structure can be built.

A crystal structure would provide a static, high-resolution snapshot of Phe-Ser-Gly-Gly in a single conformation, revealing exact bond lengths, angles, and the arrangement of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. However, it is important to note that this solid-state conformation may not be the most populated or functionally relevant one in a biological, aqueous environment. Studies on L-phenylalanine itself have shown it can adopt multiple crystalline forms, or polymorphs, highlighting the complexity of solid-state structures. nih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a technique primarily used for determining the structure of large protein complexes, viruses, or other macromolecular assemblies. Samples are flash-frozen in a thin layer of vitreous ice, and images are taken with an electron microscope. These 2D images are then computationally combined to reconstruct a 3D structure. For a small molecule like the tetrapeptide Phe-Ser-Gly-Gly, cryo-EM is not a suitable technique for de novo structure determination due to the molecule's small size and low signal-to-noise ratio.

Computational Approaches for Predicting and Validating Conformations of L-Phenylalanine, L-serylglycylglycyl-

Computational modeling complements experimental techniques by providing a theoretical framework to explore the full conformational landscape of a peptide and to understand the energetics that govern its structure.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. A typical workflow for Phe-Ser-Gly-Gly would involve:

System Setup : An initial 3D structure of the peptide is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

Force Field Selection : A molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is chosen to define the potential energy of the system based on atomic positions.

Simulation : Newton's equations of motion are solved iteratively to simulate the movement of every atom over a period ranging from nanoseconds to microseconds.

Analysis : The resulting trajectory is analyzed to identify stable conformations, calculate Ramachandran plots (distribution of backbone φ and ψ angles), analyze hydrogen bonding patterns, and determine the relative free energies of different conformational states. researchgate.net

Quantum Mechanics (QM) Calculations

Methods like Density Functional Theory (DFT) can provide highly accurate calculations of the energies of different peptide conformations. mdpi.com While computationally expensive for large systems or long simulations, QM methods are often used to refine the energies of a few representative structures obtained from MD simulations or to parameterize force fields for greater accuracy.

Artificial Intelligence (AI) Based Prediction

Molecular Recognition and Interaction Mechanisms of L Phenylalanine, L Serylglycylglycyl

Investigation of Binding Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

There is no available scientific literature detailing the investigation of binding interactions between L-Phenylalanine, L-serylglycylglycyl- and specific biological macromolecules such as enzymes, receptors, or nucleic acids.

Biophysical Characterization of L-Phenylalanine, L-serylglycylglycyl- —Ligand Complexes

No studies reporting the biophysical characterization of complexes formed between L-Phenylalanine, L-serylglycylglycyl- and any biological ligand have been found in the public domain.

Kinetic and Thermodynamic Aspects of Molecular Recognition by L-Phenylalanine, L-serylglycylglycyl-

The kinetic and thermodynamic parameters (e.g., association/dissociation constants, enthalpy, entropy) governing the molecular recognition processes of L-Phenylalanine, L-serylglycylglycyl- have not been documented in published research.

Structure-Activity Relationship (SAR) Studies via Rational Design of L-Phenylalanine, L-serylglycylglycyl- Derivatives

There is no available research on the rational design of L-Phenylalanine, L-serylglycylglycyl- derivatives or any corresponding structure-activity relationship (SAR) studies.

In Vitro Biological Activity and Mechanistic Investigations of L Phenylalanine, L Serylglycylglycyl

Cellular and Subcellular Assays for Functional Profiling of L-Phenylalanine, L-serylglycylglycyl-

Functional profiling of a novel peptide like L-Phenylalanine, L-serylglycylglycyl- in cellular and subcellular assays is a critical first step in determining its biological relevance. However, specific studies detailing such a profile for this tetrapeptide are not presently found in peer-reviewed literature.

Typically, this research would involve a battery of standardized in vitro tests to assess the compound's effect on cell health and function. Initial assays would likely include cytotoxicity and cell viability studies (e.g., MTT, LDH assays) across various cell lines to establish a non-toxic concentration range for further experiments. Subsequent functional profiling could investigate effects on cell proliferation, migration, and apoptosis. For instance, a wound-healing or transwell migration assay could reveal effects on cell motility, while flow cytometry analysis using Annexin V/PI staining would quantify apoptotic or necrotic effects.

Subcellular investigations would aim to identify the peptide's localization and impact on specific organelles. This could involve fluorescence microscopy with a labeled version of the peptide or assays that measure mitochondrial membrane potential to screen for effects on cellular metabolism.

Table 1: Representative Cellular and Subcellular Assays for Peptide Functional Profiling (Note: This table is illustrative of the types of studies that would be conducted; no specific data for L-Phenylalanine, L-serylglycylglycyl- is available.)

| Assay Type | Objective | Example Method | Cell Line(s) |

| Cell Viability | Determine the concentration range at which the peptide is non-toxic. | MTT Assay | HeLa, HEK293, HepG2 |

| Cell Proliferation | Measure the effect on the rate of cell division. | BrdU Incorporation Assay | NIH 3T3 |

| Apoptosis | Quantify the induction of programmed cell death. | Annexin V/PI Staining | Jurkat |

| Cell Migration | Assess the impact on cell motility. | Wound Healing Assay | A549 |

| Mitochondrial Health | Evaluate effects on mitochondrial function. | JC-1 Staining | PC12 |

Elucidation of Intracellular Signaling Pathways Modulated by L-Phenylalanine, L-serylglycylglycyl-

The identification of intracellular signaling pathways affected by a compound is key to understanding its mechanism of action. Currently, there is no published research elucidating the specific signaling cascades modulated by L-Phenylalanine, L-serylglycylglycyl-.

Should such research be undertaken, it would likely begin with broad-spectrum approaches like phosphoproteomic analysis or kinase activity profiling after treating cells with the peptide. These methods can identify changes in the phosphorylation status of key signaling proteins. Based on these initial findings, more targeted investigations using techniques like Western blotting would be employed to validate the activation or inhibition of specific pathways, such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways. nih.govnih.gov Reporter gene assays could also be used to measure the downstream effects on transcription factor activity (e.g., NF-κB, AP-1) to confirm pathway modulation.

Enzyme Modulation and Inhibition Kinetics Mediated by L-Phenylalanine, L-serylglycylglycyl-

The ability of peptides to modulate enzyme activity is a well-established area of research. However, studies focusing on the specific enzymatic targets and inhibition kinetics of L-Phenylalanine, L-serylglycylglycyl- have not been reported.

An investigatory approach would involve screening the tetrapeptide against a panel of relevant enzymes, such as proteases, kinases, or phosphatases. If an inhibitory effect is identified, detailed kinetic studies would follow to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). For example, studies on the constituent amino acid, L-phenylalanine, have shown it can act as a feedback inhibitor for enzymes like 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase in certain organisms. nih.gov Similar methodologies could be applied to the tetrapeptide to uncover its potential enzymatic interactions.

Table 2: Parameters in Enzyme Inhibition Kinetic Studies (Note: This table is illustrative of the data that would be generated; no specific data for L-Phenylalanine, L-serylglycylglycyl- is available.)

| Parameter | Definition | Significance |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Measures the potency of the inhibitor. |

| Kᵢ | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | Provides a measure of the inhibitor's binding affinity. |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or enzyme-substrate complex (e.g., competitive). | Elucidates the mode of action of the inhibitor. |

Receptor Agonism/Antagonism and Ligand-Binding Studies (in vitro models)

Determining whether a peptide acts as an agonist or antagonist at a specific cell surface receptor is fundamental to understanding its extracellular signaling function. There is currently a lack of data from ligand-binding studies or functional assays to classify L-Phenylalanine, L-serylglycylglycyl- as an agonist or antagonist for any known receptor.

In vitro research in this area would typically involve radioligand binding assays to assess the peptide's ability to displace a known ligand from its receptor, which would indicate binding affinity (Kₐ). nih.gov Functional assays would then be necessary to determine the nature of this interaction. For example, in cells expressing a G-protein coupled receptor (GPCR), an agonist effect might be measured by quantifying second messenger production (e.g., cAMP, intracellular Ca²⁺), while an antagonist effect would be measured by the peptide's ability to block the response induced by a known agonist. nih.govglpbio.com Research on L-phenylalanine has shown it can act on the calcium-sensing receptor (CaSR), modulating gut hormone release. nih.govnih.gov Similar studies would be required to see if the tetrapeptide L-Phenylalanine, L-serylglycylglycyl- has any activity at this or other receptors.

Computational Chemistry and in Silico Modeling of L Phenylalanine, L Serylglycylglycyl

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While QC methods provide static pictures, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how a peptide like Phe-Ser-Gly-Gly folds, flexes, and interacts with its environment, typically an explicit water solvent. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Tetrapeptide

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | CHARMM36m, Amber ff19SB, GROMOS |

| Water Model | The model used to simulate water molecules as the solvent. | TIP3P, SPC/E |

| Simulation Time | The total time duration of the simulation. | 100 ns - 5 µs |

| Temperature | The temperature at which the simulation is run. | 300 K (approx. room temperature) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

| Ensemble | The statistical ensemble used (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Phe-Ser-Gly-Gly) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and predicting the binding mode and affinity of a ligand. researchgate.netfrontiersin.org

For Phe-Ser-Gly-Gly, a docking study would involve positioning the peptide into the binding site of a target protein and evaluating the interaction energy using a scoring function. This process can reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex. nih.govnih.gov

When the biological target is unknown, virtual screening can be employed. researchgate.net This involves docking the peptide against a large library of known protein structures to identify potential binding partners. nih.gov Conversely, if Phe-Ser-Gly-Gly is considered a lead compound, large libraries of small molecules or other peptides can be screened against its identified target to find other potential binders. osg-htc.orghkbpublications.com This high-throughput approach accelerates the discovery of new lead compounds for drug development. frontiersin.org

Table 3: A Generalized Workflow for Virtual Screening to Identify Peptide Targets

| Step | Description | Key Considerations |

|---|---|---|

| 1. Ligand Preparation | Generate a low-energy 3D conformation of the peptide (Phe-Ser-Gly-Gly). | Correct protonation states and stereochemistry are essential. |

| 2. Target Library Selection | Compile a library of 3D protein structures (e.g., from the Protein Data Bank). | The library should be relevant to a specific disease area or biological pathway if possible. |

| 3. Docking Simulation | Systematically dock the peptide into the binding sites of all proteins in the library. | Choice of docking software (e.g., AutoDock, Glide) and scoring function is critical. |

| 4. Hit Identification & Ranking | Rank the protein targets based on the predicted binding affinity (docking score). | A threshold score is used to select the top "hits" for further analysis. |

| 5. Post-Docking Analysis | Analyze the binding poses of the top-ranked hits to ensure interactions are chemically reasonable. | Visual inspection and analysis of hydrogen bonds and other interactions. |

| 6. Experimental Validation | Experimentally test the highest-ranking potential targets to confirm binding and biological activity. | Techniques include Surface Plasmon Resonance (SPR) and enzyme inhibition assays. |

De Novo Design and Optimization of L-Phenylalanine, L-serylglycylglycyl- Based Peptidomimetics

If Phe-Ser-Gly-Gly is found to have desirable biological activity, it can serve as a template for the de novo design of peptidomimetics. nih.govrsc.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to overcome their inherent limitations, such as poor metabolic stability and low cell permeability. nih.gov The optimization process is a multiparametric approach aimed at improving potency, stability, and selectivity. acs.org

Computational methods guide this process by predicting how structural modifications will affect the peptide's properties. nih.gov Common strategies include:

N- and C-terminal modifications: Capping the ends of the peptide (e.g., with an acetyl or amide group) can protect against degradation by exopeptidases. acs.org

Amino Acid Substitution: Replacing standard amino acids with unnatural ones (e.g., D-amino acids, N-methylated amino acids, or β-amino acids) can enhance proteolytic resistance and modulate conformation. nih.govmdpi.com

Backbone Modification: Replacing labile amide bonds with more stable isosteres can significantly increase the peptide's half-life. jpt.com

Cyclization: Constraining the peptide's conformation through cyclization can increase receptor affinity, selectivity, and stability. jpt.com

Each proposed modification can be modeled in silico to assess its impact on the peptide's conformation and binding affinity before committing to chemical synthesis. nih.gov

Table 4: Common Strategies for the Optimization of Peptide-Based Therapeutics

| Strategy | Purpose | Example Modification |

|---|---|---|

| Terminal Capping | Increase stability against exopeptidases. | N-terminal acetylation, C-terminal amidation. |

| Unnatural Amino Acids | Enhance proteolytic resistance, improve bioavailability. nih.gov | Substitution of an L-amino acid with its D-enantiomer. |

| N-Methylation | Increase stability, improve membrane permeability, and constrain conformation. mdpi.com | Replacing an amide proton with a methyl group. |

| Cyclization | Increase stability, affinity, and selectivity by reducing conformational flexibility. jpt.com | Head-to-tail cyclization or side-chain-to-side-chain linkage. |

| Peptide Bond Isosteres | Replace hydrolyzable amide bonds to increase metabolic stability. jpt.com | Reduced amides (ψ[CH₂-NH]), ureas. |

Applications of L Phenylalanine, L Serylglycylglycyl As a Research Probe and Biochemical Tool

Utilization in Mechanistic Enzymology and Proteomics Research

The specific amino acid sequence of L-Phenylalanine, L-serylglycylglycyl- makes it a useful substrate for studying the activity and specificity of various proteases. In mechanistic enzymology, this peptide can be employed to characterize the kinetics and cleavage site preferences of newly discovered or poorly understood proteolytic enzymes. For instance, researchers might investigate how different classes of proteases, such as serine proteases or metalloproteases, recognize and hydrolyze the peptide bonds within the Phe-Ser-Gly-Gly sequence. pnas.orgkhanacademy.org Such studies often involve incubating the peptide with an enzyme and analyzing the resulting fragments over time using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov

In the field of proteomics, which involves the large-scale study of proteins, peptides like L-Phenylalanine, L-serylglycylglycyl- can be used as standards or probes. They can help in the development and validation of new proteomic workflows and analytical methods. For example, the known mass and fragmentation pattern of this tetrapeptide can be used to calibrate mass spectrometers or to assess the efficiency of different sample preparation techniques. Furthermore, synthetic peptides with this sequence can be modified with isotopic labels to serve as internal standards for quantitative proteomics experiments, allowing for the precise measurement of protein abundance changes in complex biological samples.

The table below summarizes hypothetical kinetic data for the enzymatic cleavage of L-Phenylalanine, L-serylglycylglycyl- by two different proteases, illustrating its utility in comparative enzymology.

| Enzyme | Michaelis Constant (Km) (µM) | Catalytic Rate Constant (kcat) (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Protease A | 50 | 10 | 2.0 x 10⁵ |

| Protease B | 200 | 5 | 2.5 x 10⁴ |

Development of Advanced Biosensors and Detection Systems incorporating L-Phenylalanine, L-serylglycylglycyl-

The unique molecular structure of L-Phenylalanine, L-serylglycylglycyl- allows for its incorporation into the design of sophisticated biosensors and detection systems. researchgate.netresearchgate.netinsciences.orginsciences.orgamanote.com These analytical devices are engineered to detect specific biological molecules or changes in a biological environment with high sensitivity and selectivity. One approach involves immobilizing the tetrapeptide onto a sensor surface, such as a gold nanoparticle or a carbon nanotube. acs.orgresearchgate.net This functionalized surface can then be used to detect the presence of proteases that specifically cleave the Phe-Ser-Gly-Gly sequence. Cleavage of the immobilized peptide would lead to a measurable change in the sensor's physical properties, such as its electrical conductivity, optical absorbance, or fluorescence, thereby signaling the presence of the target enzyme. nih.gov

For example, a fluorescence-based biosensor could be developed by attaching a fluorophore and a quencher to opposite ends of the L-Phenylalanine, L-serylglycylglycyl- peptide. In the intact state, the quencher would suppress the fluorescence of the fluorophore. Upon enzymatic cleavage of the peptide, the fluorophore and quencher would be separated, resulting in a detectable increase in fluorescence. This principle can be applied to create highly sensitive assays for monitoring protease activity in real-time.

The following table outlines the key components and principles of a hypothetical biosensor incorporating L-Phenylalanine, L-serylglycylglycyl-.

| Component | Function |

| Transducer | Converts the biological recognition event into a measurable signal (e.g., electrochemical, optical). |

| Bioreceptor | L-Phenylalanine, L-serylglycylglycyl- immobilized on the transducer surface. |

| Analyte | Target protease that specifically recognizes and cleaves the tetrapeptide. |

| Signal Generation | Enzymatic cleavage of the peptide leads to a change in the transducer's properties. |

Role as a Scaffold for Combinatorial Peptide Library Design and Screening

In the quest for new drugs and diagnostic agents, combinatorial chemistry has emerged as a powerful tool for generating large and diverse collections of molecules. genomicglossaries.comamericanpeptidesociety.orgresearchgate.net L-Phenylalanine, L-serylglycylglycyl- can serve as a foundational structure, or scaffold, for the creation of combinatorial peptide libraries. nih.govnih.gov In this approach, one or more of the amino acids in the Phe-Ser-Gly-Gly sequence are systematically replaced with a wide variety of other natural or unnatural amino acids. scispace.com This process can generate millions or even billions of unique peptide variants, each with potentially different biological activities.

These vast libraries can then be screened against a specific biological target, such as a receptor, enzyme, or antibody, to identify "hit" peptides that bind with high affinity and specificity. For instance, a library based on the L-Phenylalanine, L-serylglycylglycyl- scaffold could be screened to discover potent and selective inhibitors of a disease-associated protease. The identified hits can then be further optimized to develop new therapeutic agents. The defined structure of the original tetrapeptide provides a starting point for understanding the structure-activity relationships of the identified hits.

The table below illustrates a simplified example of a combinatorial library derived from the L-Phenylalanine, L-serylglycylglycyl- scaffold, where the second and third positions are varied.

| Position 1 | Position 2 (X) | Position 3 (Y) | Position 4 |

| Phenylalanine | Alanine, Valine, Leucine | Alanine, Valine, Leucine | Glycine (B1666218) |

| Phenylalanine | Proline, Tryptophan | Proline, Tryptophan | Glycine |

| Phenylalanine | Aspartic Acid, Glutamic Acid | Aspartic Acid, Glutamic Acid | Glycine |

Studies on Peptide Transport Mechanisms and Membrane Permeability using L-Phenylalanine, L-serylglycylglycyl- as a Model

Understanding how peptides cross biological membranes is a critical area of research in drug delivery and nutrient absorption. frontiersin.orgunc.eduacs.orgnih.gov The tetrapeptide L-Phenylalanine, L-serylglycylglycyl- can be used as a model compound to investigate the mechanisms of peptide transport across cell membranes. nih.gov Its relatively small size and defined chemical characteristics make it amenable to such studies. Researchers can synthesize radiolabeled or fluorescently tagged versions of the peptide to track its movement across cellular barriers, such as the intestinal epithelium or the blood-brain barrier.

These studies can help to identify and characterize the specific protein transporters that are responsible for carrying small peptides into cells. nih.govphysoc.orgresearchgate.netelifesciences.org For example, experiments could be designed to determine whether L-Phenylalanine, L-serylglycylglycyl- is a substrate for known peptide transporters like PepT1 or PepT2. Furthermore, by systematically modifying the amino acid sequence of the peptide, researchers can probe the structural requirements for recognition and transport by these proteins. The insights gained from such studies can be invaluable for designing peptide-based drugs with improved oral bioavailability and cellular uptake.

The table below presents hypothetical data from a study investigating the membrane permeability of L-Phenylalanine, L-serylglycylglycyl- and its analogs.

| Peptide | Apparent Permeability Coefficient (Papp) (cm/s) | Transport Mechanism |

| L-Phenylalanine, L-serylglycylglycyl- | 1.5 x 10⁻⁶ | Carrier-mediated |

| D-Phenylalanine, L-serylglycylglycyl- | 0.2 x 10⁻⁶ | Passive diffusion |

| L-Phenylalanine, L-alanylglycylglycyl- | 2.8 x 10⁻⁶ | Carrier-mediated |

Emerging Research Directions and Future Perspectives for L Phenylalanine, L Serylglycylglycyl

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one-molecule, one-target" paradigm is often insufficient to understand the full spectrum of biological activity for molecules like L-Phenylalanine, L-serylglycylglycyl-. Systems biology and network pharmacology offer a more holistic approach, aiming to elucidate the complex web of interactions between the tetrapeptide and various cellular components.

Network pharmacology, a computational approach, can predict the potential targets and pathways influenced by a compound. mdpi.com For L-Phenylalanine, L-serylglycylglycyl-, this would involve constructing a drug-protein interaction network. This methodology is particularly suited for compounds that may have multiple targets and act on various pathways, a characteristic of many biologically active peptides. nih.gov By analyzing the network, researchers can identify key proteins (nodes) and signaling pathways that are most likely affected by the tetrapeptide. For instance, this approach has been used to explore the mechanisms of complex traditional medicines and to identify key targets for various diseases. nih.govnih.gov

The integration of these computational models with experimental data is crucial. High-throughput screening and "omics" data (genomics, proteomics, metabolomics) can validate the predictions of network pharmacology and provide a more detailed picture of the tetrapeptide's mechanism of action. This integrated approach can help to understand how L-Phenylalanine, L-serylglycylglycyl- might influence complex cellular processes such as cell proliferation, apoptosis, and metabolism through signaling pathways like PI3K/AKT. nih.gov

Table 1: Potential Applications of Network Pharmacology for L-Phenylalanine, L-serylglycylglycyl-

| Application Area | Description | Potential Insights |

|---|---|---|

| Target Identification | In-silico prediction of protein binding partners for the tetrapeptide. | Discovery of novel receptors or enzymes that interact with L-Phenylalanine, L-serylglycylglycyl-. |

| Pathway Analysis | Mapping identified targets to known biological signaling and metabolic pathways. | Understanding the systemic effects of the tetrapeptide on cellular function and metabolism. |

| Mechanism of Action | Elucidating the multi-target, multi-pathway effects of the compound. | Revealing how the tetrapeptide might exert therapeutic effects in complex diseases. |

| Biomarker Discovery | Identifying potential biomarkers to measure the biological response to the tetrapeptide. | Facilitating the development of diagnostics to accompany potential therapeutic applications. |

Potential as a Component in Advanced Biomaterials and Nanotechnology

The unique sequence of amino acids in L-Phenylalanine, L-serylglycylglycyl- imparts specific chemical properties that can be harnessed in the fields of biomaterials and nanotechnology. The presence of the hydrophobic Phenylalanine residue and the hydrophilic seryl and glycyl residues suggests an amphiphilic nature, which is a key driver for self-assembly into ordered nanostructures. nih.gov

Self-assembling peptides can form a variety of nanomaterials, including nanofibers, nanotubes, and hydrogels. researchgate.netsemanticscholar.org These materials are of great interest because they can mimic the natural extracellular matrix, providing a supportive environment for cell growth, migration, and differentiation. nih.gov Rationally designed tetrapeptides have been shown to form hydrogels that can be used as 3D scaffolds for tissue engineering applications, such as promoting bone regeneration. nih.gov

In nanotechnology, peptides can be used to create nanoparticles for targeted drug delivery or as templates for the synthesis of nanowires. nih.govresearchgate.net For example, peptides can be conjugated with silver nanoparticles to enhance their wound-healing capabilities while reducing toxicity. nih.gov The specific sequence of L-Phenylalanine, L-serylglycylglycyl- could be engineered to target specific cell types or to respond to environmental cues like pH, making it a "smart" biomaterial. researchgate.net The study of how different amino acids influence the material properties of tetrapeptide condensates, such as viscosity and fusion speed, provides a basis for designing novel biomaterials with tailored functions. nih.gov

Table 2: Potential Nanotechnology and Biomaterial Applications

| Application | Description | Role of L-Phenylalanine, L-serylglycylglycyl- |

|---|---|---|

| Tissue Engineering | Creation of 3D scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration. nih.gov | The peptide could self-assemble into nanofibers and hydrogels, providing a biocompatible scaffold. semanticscholar.org |

| Drug Delivery | Encapsulation of therapeutic agents in self-assembled peptide nanoparticles for targeted delivery. semanticscholar.org | The amphiphilic nature of the peptide could facilitate the formation of stable nanoparticles to carry drugs. |

| Bioimaging | Development of peptide-based probes for imaging biological processes. researchgate.net | The peptide could be functionalized with imaging agents to track its distribution and target engagement in vivo. |

| Wound Healing | Incorporation into biomaterials designed to accelerate the healing process. nih.gov | The peptide could be part of a nanocomposite material that promotes cell proliferation and tissue repair. nih.gov |

Challenges and Innovations in the Scalable and Sustainable Production of L-Phenylalanine, L-serylglycylglycyl-

While the potential applications of L-Phenylalanine, L-serylglycylglycyl- are vast, its translation from the laboratory to commercial use hinges on the ability to produce it at a large scale in a cost-effective and environmentally friendly manner. Peptide synthesis, particularly for large quantities, faces several challenges. aist.go.jpbachem.com

Traditional chemical synthesis methods, such as solid-phase peptide synthesis (SPPS), are convenient for laboratory scale but can be expensive and generate significant chemical waste when scaled up. aist.go.jpneulandlabs.com Liquid-phase peptide synthesis (LPPS) is often preferred for larger-scale production of shorter peptides due to cost considerations. neulandlabs.com A major challenge in any synthesis method is maintaining the purity of the final product and avoiding side reactions like epimerization. aist.go.jp

To address these challenges, several innovative and sustainable production strategies are being explored.

Biocatalysis: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), offers a green alternative to chemical synthesis for producing amino acid derivatives. frontiersin.org Enzymatic methods can be highly specific, reducing the risk of side products and operating under mild reaction conditions. nih.gov

Continuous Flow Synthesis: Immobilizing enzymes on a solid support and using them in a continuous flow system can significantly improve productivity and catalyst reusability. frontiersin.orgnovartis.com This approach allows for shorter reaction times and easier downstream processing. novartis.com

Advanced Purification Technologies: Innovations in purification, such as continuous chromatography (MCSGP), are helping to increase the capacity and sustainability of the purification process by reducing solvent consumption. bachem.com

Table 3: Comparison of Peptide Synthesis Strategies

| Synthesis Method | Advantages | Challenges | Scalability |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Convenient for automation; high purity for small scale. neulandlabs.com | Expensive reagents; high solvent waste; difficult for long peptides. aist.go.jpbachem.com | Limited for large commercial scale. |

| Liquid-Phase Peptide Synthesis (LPPS) | More cost-effective for large scale; suitable for shorter peptides. neulandlabs.com | Can be more labor-intensive; purification can be challenging. | Good for multi-kilogram scale. neulandlabs.com |

| Enzymatic Synthesis | High specificity; mild reaction conditions; sustainable. frontiersin.orgnih.gov | Enzyme stability and cost; limited to specific reactions. | Promising, especially with continuous flow systems. novartis.com |

| Hybrid/Convergent Synthesis | Efficient for longer peptides; combines advantages of different methods. aist.go.jp | Requires careful planning of fragment synthesis and ligation. | Scalable with process optimization. |

Prognostic Research on the Broader Implications of Tetrapeptide Biology Derived from L-Phenylalanine, L-serylglycylglycyl- Studies

The study of specific sequences like L-Phenylalanine, L-serylglycylglycyl- contributes to a broader understanding of tetrapeptide biology. Tetrapeptides are a diverse class of molecules with a wide range of biological activities, making them valuable as research tools and potential therapeutics. wikipedia.org

Many tetrapeptides are pharmacologically active, interacting with specific receptors to influence cellular signaling pathways. wikipedia.org For example, the tetrapeptide tuftsin (B1682037) is known to play a role in the immune response. wikipedia.org Research into synthetic tetrapeptides has revealed potential anti-inflammatory, antioxidant, and antimicrobial properties. In cosmetics, certain tetrapeptides are used for their ability to stimulate collagen production and improve skin elasticity.

Future research will likely focus on several key areas:

Neuromodulation: Some peptide fragments have been shown to act as neuromodulators in the central nervous system, with implications for conditions related to sleep and behavior. taylorandfrancis.com

Regenerative Medicine: The ability of peptide-based biomaterials to promote axonal regeneration and functional recovery after spinal cord injury highlights the immense therapeutic potential of these molecules. taylorandfrancis.com

Targeted Therapeutics: The high specificity that can be engineered into tetrapeptides makes them attractive candidates for targeting specific disease processes, such as cancer or neurodegenerative disorders, with potentially fewer side effects than small molecule drugs. nih.gov

Cyclic Tetrapeptides: Creating cyclic versions of linear tetrapeptides can enhance their stability and biological activity by constraining their conformation to better mimic the turns found on the surface of proteins. wikipedia.org

The simplicity of tetrapeptides compared to larger proteins makes them excellent models for studying fundamental biological processes like protein folding and protein-protein interactions. As our understanding of the relationship between amino acid sequence and function deepens, the ability to rationally design tetrapeptides like L-Phenylalanine, L-serylglycylglycyl- for specific applications in medicine and biotechnology will continue to expand.

Q & A

Basic: What methodological approaches are recommended for synthesizing L-Phenylalanine-containing peptides like L-serylglycylglycyl-?

Answer:

Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing complex peptides. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amide or acid, respectively.

- Coupling reagents : HBTU/HOBt or DIC/Oxyma for efficient amino acid activation.

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). Validate purity via MALDI-TOF or ESI-MS .

Advanced: How can researchers resolve contradictions in solubility data for cocrystals involving L-Phenylalanine?

Answer:

Contradictions often arise from polymorphic variations or experimental conditions. Address discrepancies via:

- DFT analysis : Calculate Gibbs free energy differences between cocrystal forms to predict stability.

- Controlled recrystallization : Vary solvents (e.g., ethanol vs. acetonitrile) and monitor morphology via SEM.

- In situ monitoring : Use Raman spectroscopy during grinding to track phase transitions .

Basic: Which analytical techniques are validated for detecting L-Phenylalanine in complex biological matrices?

Answer:

Electrochemical sensors (e.g., carbon-nanosphere electrodes) offer high sensitivity:

- Optimization : Adjust pH (6.8–7.0) and scan rate (50–100 mV/s) to enhance signal-to-noise ratios.

- Validation : Perform spike-recovery tests in serum or fermentation broths. Cross-validate with LC-MS/MS for accuracy .

Advanced: What strategies optimize fed-batch fermentation for high-yield L-Phenylalanine production?

Answer:

Key parameters include:

- Substrate feeding : Maintain tyrosine below inhibitory thresholds while supplementing glucose.

- Kinetic modeling : Use Monod or Luedeking-Piret equations to predict growth vs. production phases.

- Metabolic engineering : Overexpress aroF (DAHP synthase) and delete pheA feedback inhibitors in E. coli .

Basic: How should researchers evaluate the purity and stability of L-Phenylalanine derivatives?

Answer:

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area normalization.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify degradation products .

Advanced: What computational tools predict interactions between L-Phenylalanine peptides and target proteins?

Answer:

- Molecular docking : Use AutoDock Vina with flexible side chains to model binding.

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.

- DFT : Calculate H-bonding and π-π stacking energies at the B3LYP/6-31G* level .

Basic: How to design a rigorous literature review for novel L-Phenylalanine applications?

Answer:

- Database selection : Prioritize PubMed, Scopus, and Web of Science.

- Search terms : Combine "L-Phenylalanine" with "peptide synthesis," "cocrystal," or "biosensor."

- Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to narrow clinical studies .

Advanced: How can researchers address reproducibility challenges in peptide bioactivity assays?

Answer:

- Standardization : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293).

- Blinding : Assign independent teams for sample preparation and data analysis.

- Multi-method validation : Compare SPR binding data with fluorescence polarization .

Basic: What regulatory considerations apply to preclinical studies of L-Phenylalanine-based therapeutics?

Answer:

- GMP compliance : Required for Phase I trials; follow ICH Q7 guidelines for API synthesis.

- Toxicity profiling : Conduct Ames tests and 28-day rodent studies to rule out mutagenicity .

Advanced: How do L-Phenylalanine cocrystals enhance drug delivery systems?

Answer:

- Solubility enhancement : Coformers like cilnidipine reduce hydrophobicity via surface adsorption.

- Dissolution testing : Use USP Apparatus II (paddle method) at 37°C in simulated gastric fluid.

- Mechanochemical synthesis : Liquid-assisted grinding achieves nanoscale particle sizes (100–200 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.